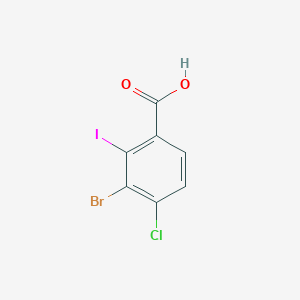
3-Bromo-4-chloro-2-iodobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-chloro-2-iodobenzoic acid is an organic compound with the molecular formula C7H3BrClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and iodine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-iodobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the sequential halogenation of benzoic acid, where bromine, chlorine, and iodine are introduced to the benzene ring under controlled conditions. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination, thionyl chloride for chlorination, and iodine monochloride for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .
化学反应分析
Types of Reactions
3-Bromo-4-chloro-2-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds, which are useful as oxidizing agents in organic synthesis.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation: Products include hypervalent iodine compounds such as 2-iodoxybenzoic acid.
Reduction: Products include dehalogenated benzoic acids.
科学研究应用
3-Bromo-4-chloro-2-iodobenzoic acid has several applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-4-chloro-2-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of multiple halogen atoms. These halogen atoms can act as leaving groups in substitution reactions or as sites for oxidation and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
相似化合物的比较
Similar Compounds
2-Iodobenzoic Acid: Similar in structure but lacks the bromine and chlorine substituents.
4-Chloro-2-iodobenzoic Acid: Similar but lacks the bromine substituent.
3-Bromo-5-iodobenzoic Acid: Similar but lacks the chlorine substituent.
Uniqueness
3-Bromo-4-chloro-2-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern allows for diverse reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and research .
生物活性
3-Bromo-4-chloro-2-iodobenzoic acid (BCIBA) is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of halogenated benzoic acids, which have been investigated for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of multiple halogen substituents can significantly influence the biological activity of these compounds, making them valuable in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrClIO2, with a molecular weight of approximately 325.47 g/mol. The structure includes three halogen atoms (bromine, chlorine, and iodine) attached to the aromatic ring, which contributes to its unique chemical properties and biological activities.
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 325.47 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (octanol/water) | Approximately 2.73 |
Antimicrobial Activity
Research indicates that halogenated benzoic acids exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
In one study, various derivatives of iodobenzoic acid were synthesized and evaluated for their antimicrobial efficacy. The results revealed that the introduction of iodine and bromine substituents enhanced the antibacterial activity compared to their non-halogenated counterparts. Specifically, compounds with higher lipophilicity tended to show increased antibacterial effects .
Anticancer Activity
The anticancer potential of BCIBA has also been explored, particularly in relation to its effect on various cancer cell lines. In vitro studies have demonstrated that halogenated benzoic acids can induce cytotoxic effects on cancer cells while exhibiting low toxicity towards normal cell lines . For example, derivatives similar to BCIBA have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating effective inhibition of cell viability .
Anti-inflammatory Activity
The anti-inflammatory properties of BCIBA derivatives are another area of interest. Compounds containing multiple halogens have been reported to modulate inflammatory pathways effectively. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Case Study 1: Antibacterial Efficacy against MRSA
A recent study focused on the antibacterial properties of various acylhydrazones derived from iodobenzoic acids, including BCIBA. The findings highlighted that certain derivatives exhibited MIC values as low as 3.91 µg/mL against MRSA strains, surpassing the efficacy of conventional antibiotics like nitrofurantoin . This suggests that BCIBA and its derivatives could serve as potential alternatives in treating resistant bacterial infections.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation examining the cytotoxic effects of halogenated benzoic acids on breast cancer cell lines, BCIBA was found to significantly reduce cell viability at concentrations lower than those toxic to normal cells. The study reported IC50 values that indicate selective toxicity towards cancer cells while sparing healthy cells .
属性
分子式 |
C7H3BrClIO2 |
|---|---|
分子量 |
361.36 g/mol |
IUPAC 名称 |
3-bromo-4-chloro-2-iodobenzoic acid |
InChI |
InChI=1S/C7H3BrClIO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) |
InChI 键 |
ZNZMHZSUJOFMLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(=O)O)I)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















